(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol
Overview
Description
ICI 118551, also known as 3-(isopropylamino)-1-[(7-methyl-4-indanyl)oxy]butan-2-ol, is a selective beta-2 adrenergic receptor antagonist. It was developed by Imperial Chemical Industries, which was later acquired by AkzoNobel. This compound is known for its high selectivity towards the beta-2 adrenergic receptor, binding with at least 100 times greater affinity than the beta-1 or beta-3 adrenergic receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ICI 118551 involves several steps, starting with the preparation of the indanone derivative. The key steps include:
Formation of the indanone core: This involves the cyclization of a suitable precursor to form the indanone structure.
Introduction of the isopropylamino group: This step involves the reaction of the indanone derivative with isopropylamine under controlled conditions.
Formation of the final product: The final step involves the reaction of the intermediate with a suitable reagent to form the desired product, ICI 118551.
Industrial Production Methods
Industrial production of ICI 118551 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common in industrial production to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
ICI 118551 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions can be used to introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
ICI 118551 has been widely used in scientific research due to its high selectivity for the beta-2 adrenergic receptor. Some of its applications include:
Chemistry: Used as a tool to study the structure and function of beta-2 adrenergic receptors.
Biology: Employed in studies to understand the role of beta-2 adrenergic receptors in various biological processes.
Medicine: Used in pre-clinical studies to investigate the potential therapeutic effects of beta-2 adrenergic receptor antagonists.
Industry: Utilized in the development of new drugs targeting the beta-2 adrenergic receptor
Mechanism of Action
ICI 118551 exerts its effects by selectively binding to the beta-2 adrenergic receptor, thereby blocking the action of endogenous catecholamines such as adrenaline and noradrenaline. This leads to a decrease in the activation of the receptor and subsequent downstream signaling pathways. The compound’s high selectivity for the beta-2 adrenergic receptor makes it a valuable tool for studying the specific functions of this receptor subtype .
Comparison with Similar Compounds
ICI 118551 is unique in its high selectivity for the beta-2 adrenergic receptor compared to other beta-adrenergic receptor antagonists. Similar compounds include:
Propranolol: A non-selective beta-adrenergic receptor antagonist.
Butoxamine: Another selective beta-2 adrenergic receptor antagonist but with lower selectivity compared to ICI 118551.
Nadolol: A non-selective beta-adrenergic receptor antagonist with a longer duration of action
The uniqueness of ICI 118551 lies in its ability to selectively block the beta-2 adrenergic receptor with minimal effects on the beta-1 and beta-3 adrenergic receptors, making it a valuable tool for research purposes .
Properties
IUPAC Name |
(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-11(2)18-13(4)16(19)10-20-17-9-8-12(3)14-6-5-7-15(14)17/h8-9,11,13,16,18-19H,5-7,10H2,1-4H3/t13-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIDUCMKNJIJTO-BBRMVZONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CCCC2=C(C=C1)OC[C@@H]([C@H](C)NC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401118341 | |
Record name | 2-Butanol, 1-[(2,3-dihydro-7-methyl-1H-inden-4-yl)oxy]-3-[(1-methylethyl)amino]-, [R-(R*,S*)]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401118341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72795-20-1, 72795-19-8 | |
Record name | 2-Butanol, 1-[(2,3-dihydro-7-methyl-1H-inden-4-yl)oxy]-3-[(1-methylethyl)amino]-, [R-(R*,S*)]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72795-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(2R,3S)-1-[(2,3-Dihydro-7-methyl-1H-inden-4-yl)oxy]-3-[(1-methylethyl)amino]-2-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72795-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butanol, 1-((2,3-dihydro-7-methyl-1H-inden-4-yl)oxy)-3-((1-methylethyl)amino)-, (R*,S*)-(+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072795198 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butanol, 1-[(2,3-dihydro-7-methyl-1H-inden-4-yl)oxy]-3-[(1-methylethyl)amino]-, [R-(R*,S*)]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401118341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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